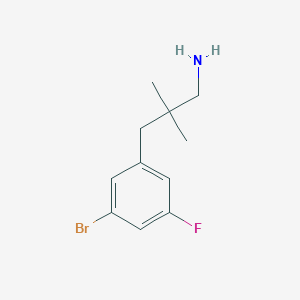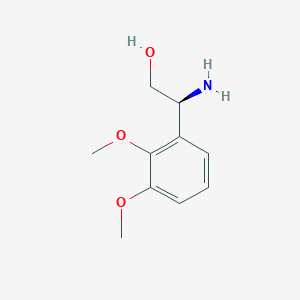
(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, two methoxy groups attached to a benzene ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another approach is the asymmetric synthesis starting from chiral precursors. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon or other metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of amide or ester derivatives.
科学的研究の応用
(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methoxy groups may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
Similar Compounds
(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-(2,3-dimethoxyphenyl)ethanol: A racemic mixture of both enantiomers.
2-Amino-2-(3,4-dimethoxyphenyl)ethanol: A similar compound with methoxy groups at different positions on the benzene ring.
Uniqueness
(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. The presence of methoxy groups at the 2 and 3 positions also distinguishes it from other analogs with different substitution patterns.
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1 |
InChIキー |
GMSUFURUEUIACW-MRVPVSSYSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)[C@@H](CO)N |
正規SMILES |
COC1=CC=CC(=C1OC)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)


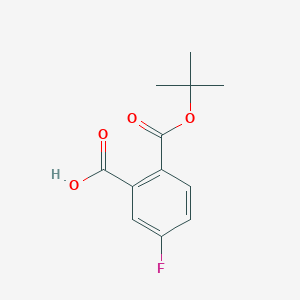
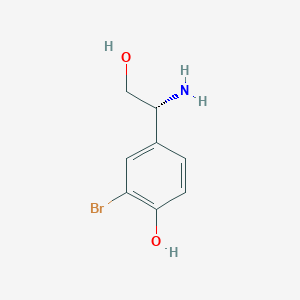
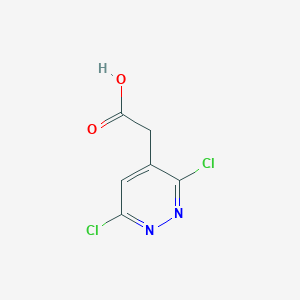

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)

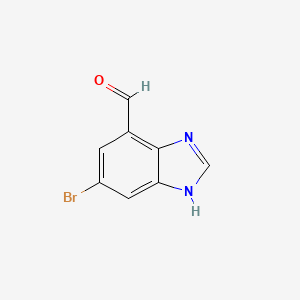
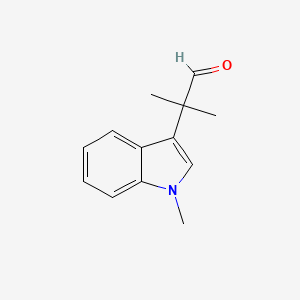
![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)

